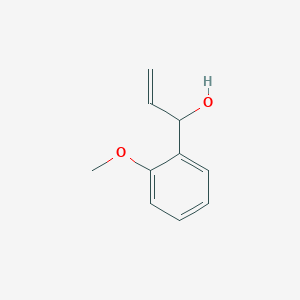

α-Vinyl-2-méthoxybenzèneméthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.

Applications De Recherche Scientifique

Alpha-Vinyl-2-methoxybenzenemethanol is a versatile compound with various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and polymerization reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and other consumer products.

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit theMonoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

If it acts similarly to other MAO-B inhibitors, it may bind to the enzyme and prevent it from breaking down dopamine, thereby increasing dopamine levels .

Biochemical Pathways

If it inhibits mao-b, it would affect the dopamine metabolic pathway . This could lead to increased dopamine levels, potentially impacting neurological functions and behaviors.

Result of Action

If it acts as an MAO-B inhibitor, it could potentially increase dopamine levels, which might have implications for conditions like Parkinson’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for 1-(2-methoxyphenyl)prop-2-en-1-ol typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Vinyl-2-methoxybenzenemethanol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(2-methoxyphenyl)prop-2-en-1-ol may produce aldehydes or ketones, while reduction may yield alcohols.

Comparaison Avec Des Composés Similaires

Alpha-Vinyl-2-methoxybenzenemethanol can be compared with other similar compounds, such as:

Eugenol: Another phenylpropanoid with a similar structure but different functional groups.

Isoeugenol: A structural isomer of eugenol with distinct chemical properties.

Vanillin: A phenolic aldehyde with a similar aromatic structure but different functional groups.

These compounds share some similarities in their chemical structures and properties but differ in their specific functional groups and applications.

Activité Biologique

1-(2-Methoxyphenyl)prop-2-en-1-ol, also known as 2-(2-methoxyphenyl)prop-2-en-1-ol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

1-(2-Methoxyphenyl)prop-2-en-1-ol is characterized by its structural features that enhance its solubility in organic solvents, which may contribute to its biological activity. Its CAS number is 1823912-13-5, and it is often studied for its potential as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Antimicrobial Properties

Research indicates that 1-(2-methoxyphenyl)prop-2-en-1-ol possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli . The compound’s mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It exhibits the ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases . The antioxidant activity is attributed to its phenolic structure, which allows it to donate electrons to reactive species.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, 1-(2-methoxyphenyl)prop-2-en-1-ol has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property suggests its potential use in treating inflammatory diseases.

The biological effects of 1-(2-methoxyphenyl)prop-2-en-1-ol are believed to result from its interaction with specific molecular targets. For example:

- Enzyme Modulation : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Receptor Interaction : It could bind to receptors on cell membranes, influencing cellular signaling pathways related to inflammation and immunity .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-(2-methoxyphenyl)prop-2-en-1-ol against a panel of pathogens. The results indicated a significant reduction in microbial counts at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Evaluation of Antioxidant Properties

In another investigation focusing on oxidative stress, researchers treated human cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in cell viability under oxidative conditions, suggesting that 1-(2-methoxyphenyl)prop-2-en-1-ol effectively protects cells from oxidative damage .

Data Summary

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9,11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDISEZDNDZXDTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.